molecular formula C10H12N2O3 B13729492 3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester

3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester

Cat. No.: B13729492
M. Wt: 208.21 g/mol
InChI Key: PEEXOYAYXUNHRY-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester is a chemical compound with a unique structure that includes a cyclopropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester typically involves the reaction of 5-cyclopropyl-2H-pyrazol-3-ylamine with appropriate reagents to form the desired ester. The reaction conditions often include the use of solvents such as ethanol or toluene, and catalysts like triethylamine. The process may also involve steps such as cyclization and esterification to achieve the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-2H-pyrazol-3-ylamine
  • 3-Amino-5-cyclopropyl-1H-pyrazole
  • N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide

Uniqueness

Compared to similar compounds, 3-(5-Cyclopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester has a unique ester functional group that imparts distinct chemical properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-(5-cyclopropyl-1H-pyrazol-3-yl)-3-oxopropanoate

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)5-9(13)8-4-7(11-12-8)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,11,12)

InChI Key

PEEXOYAYXUNHRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=NNC(=C1)C2CC2

Origin of Product

United States

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